Methyl 3-methyl-3-(o-tolyl)oxirane-2-carboxylate
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Overview
Description
Methyl 3-methyl-3-(o-tolyl)oxirane-2-carboxylate is an organic compound with the molecular formula C12H14O3. It is a specialized chemical used in various scientific research and industrial applications. The compound features an oxirane ring, which is a three-membered cyclic ether, making it highly reactive and versatile in chemical synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-methyl-3-(o-tolyl)oxirane-2-carboxylate can be synthesized through the epoxidation of o-tolyl-substituted alkenes. One common method involves the reaction of o-tolyl-substituted alkenes with peracids, such as m-chloroperbenzoic acid, under controlled conditions to form the oxirane ring . The reaction typically requires a solvent like dichloromethane and is carried out at low temperatures to ensure high yield and selectivity.
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous flow reactors to optimize reaction conditions and improve efficiency. The use of catalysts, such as tertiary amines, can further enhance the reaction rate and yield .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-methyl-3-(o-tolyl)oxirane-2-carboxylate undergoes various chemical reactions, including:
Nucleophilic Substitution: The oxirane ring can be opened by nucleophiles, leading to the formation of β-hydroxy esters.
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the oxirane ring into diols.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and alcohols.
Oxidation: Reagents like potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.
Major Products
Nucleophilic Substitution: β-hydroxy esters
Oxidation: Ketones or carboxylic acids
Reduction: Diols
Scientific Research Applications
Methyl 3-methyl-3-(o-tolyl)oxirane-2-carboxylate is utilized in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound is used in the study of enzyme-catalyzed reactions involving epoxides.
Medicine: It is investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: The compound is employed in the production of epoxy resins, adhesives, and coatings.
Mechanism of Action
The mechanism of action of Methyl 3-methyl-3-(o-tolyl)oxirane-2-carboxylate primarily involves the reactivity of the oxirane ring. The ring strain in the three-membered cyclic ether makes it highly susceptible to nucleophilic attack, leading to ring-opening reactions. These reactions can proceed via an S_N2 mechanism, where the nucleophile attacks the less hindered carbon atom of the oxirane ring, resulting in the formation of β-hydroxy esters .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-3-phenyl-oxirane: Similar in structure but with a phenyl group instead of an o-tolyl group.
2-Ethyl-3-methyl-oxirane: Features an ethyl group instead of an o-tolyl group.
2-Methyl-3-propyl-oxirane: Contains a propyl group instead of an o-tolyl group.
Uniqueness
Methyl 3-methyl-3-(o-tolyl)oxirane-2-carboxylate is unique due to the presence of the o-tolyl group, which imparts specific steric and electronic properties. This makes it particularly useful in selective synthesis and applications where the o-tolyl group can influence the reactivity and stability of the compound.
Properties
Molecular Formula |
C12H14O3 |
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Molecular Weight |
206.24 g/mol |
IUPAC Name |
methyl 3-methyl-3-(2-methylphenyl)oxirane-2-carboxylate |
InChI |
InChI=1S/C12H14O3/c1-8-6-4-5-7-9(8)12(2)10(15-12)11(13)14-3/h4-7,10H,1-3H3 |
InChI Key |
JOCAUPJKPZFTNL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C2(C(O2)C(=O)OC)C |
Origin of Product |
United States |
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